Cas no 898767-32-3 (1-(2-chlorophenyl)-3-(3-fluorophenyl)propan-1-one)

1-(2-Chlorophenyl)-3-(3-fluorophenyl)propan-1-one is a fluorinated and chlorinated aromatic ketone compound with potential applications in pharmaceutical and agrochemical research. Its unique structure, featuring both chloro and fluoro substituents on distinct phenyl rings, enhances its reactivity and selectivity in synthetic pathways. The compound serves as a versatile intermediate in the development of biologically active molecules, particularly in the synthesis of CNS-targeting agents and enzyme inhibitors. Its well-defined molecular architecture allows for precise modifications, making it valuable for structure-activity relationship (SAR) studies. The presence of halogen atoms contributes to improved metabolic stability and binding affinity in derived compounds. This product is typically supplied with high purity to ensure reproducibility in research applications.
1-(2-chlorophenyl)-3-(3-fluorophenyl)propan-1-one structure
898767-32-3 structure
Product Name:1-(2-chlorophenyl)-3-(3-fluorophenyl)propan-1-one
CAS No:898767-32-3
MF:C15H12ClFO
MW:262.706586837769
CID:1946165
PubChem ID:24726145
Update Time:2025-10-30

1-(2-chlorophenyl)-3-(3-fluorophenyl)propan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(2-chlorophenyl)-3-(3-fluorophenyl)propan-1-one
    • 2'-chloro-3-(3-fluorophenyl)propiophenone
    • CTK5G4799
    • AG-H-64860
    • MFCD03843533
    • DTXSID90644538
    • 898767-32-3
    • 1-(2-Chlorophenyl)-3-(3-fluorophenyl)-1-propanone
    • AKOS016021957
    • MDL: MFCD03843533
    • Inchi: 1S/C15H12ClFO/c16-14-7-2-1-6-13(14)15(18)9-8-11-4-3-5-12(17)10-11/h1-7,10H,8-9H2
    • InChI Key: UQJXBWKVBWJSPB-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=CC=1C(CCC1C=CC=C(C=1)F)=O

Computed Properties

  • Exact Mass: 262.05600
  • Monoisotopic Mass: 262.0560709Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 282
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • PSA: 17.07000
  • LogP: 4.29460

1-(2-chlorophenyl)-3-(3-fluorophenyl)propan-1-one Customs Data

  • HS CODE:2914700090
  • Customs Data:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

1-(2-chlorophenyl)-3-(3-fluorophenyl)propan-1-one Pricemore >>

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Additional information on 1-(2-chlorophenyl)-3-(3-fluorophenyl)propan-1-one

Introduction to 1-(2-chlorophenyl)-3-(3-fluorophenyl)propan-1-one (CAS No. 898767-32-3)

1-(2-chlorophenyl)-3-(3-fluorophenyl)propan-1-one, identified by the Chemical Abstracts Service Number (CAS No.) 898767-32-3, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This molecule, featuring a chloro-substituted phenyl ring and a fluorine-substituted phenyl group attached to a propanone backbone, has garnered attention due to its structural complexity and potential biological activity. The unique arrangement of electron-withdrawing and electron-donating groups in its structure makes it a valuable scaffold for the development of novel therapeutic agents.

The synthesis and characterization of 1-(2-chlorophenyl)-3-(3-fluorophenyl)propan-1-one involve sophisticated organic chemistry techniques, including cross-coupling reactions, nucleophilic substitutions, and condensation processes. The presence of both chloro and fluoro substituents enhances the molecule's reactivity, allowing for further functionalization and derivatization. These modifications are crucial for tailoring the compound's pharmacokinetic properties, such as solubility, bioavailability, and metabolic stability.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of 1-(2-chlorophenyl)-3-(3-fluorophenyl)propan-1-one with greater accuracy. Molecular docking studies have revealed that this compound exhibits promising interactions with various biological targets, including enzymes and receptors implicated in inflammatory diseases, neurodegenerative disorders, and cancer. The fluorine atom, in particular, plays a pivotal role in modulating the compound's binding affinity and selectivity.

In the context of drug discovery, 1-(2-chlorophenyl)-3-(3-fluorophenyl)propan-1-one serves as a versatile intermediate for synthesizing more complex molecules. Its structural motifs are often incorporated into libraries of compounds designed for high-throughput screening (HTS). Such libraries are instrumental in identifying lead compounds that can be further optimized through structure-activity relationship (SAR) studies. The chloro and fluoro substituents provide handles for chemical manipulation, allowing researchers to fine-tune the pharmacological profile of the derivatives.

The pharmacological potential of 1-(2-chlorophenyl)-3-(3-fluorophenyl)propan-1-one has been explored in several preclinical studies. Initial findings suggest that this compound may exhibit anti-inflammatory properties by inhibiting key pro-inflammatory cytokines. Additionally, its ability to modulate neurotransmitter systems has raised interest in its potential as a therapeutic agent for central nervous system (CNS) disorders. The precise mechanism of action remains under investigation, but preliminary data indicate that the compound interacts with both central and peripheral targets.

One of the most compelling aspects of 1-(2-chlorophenyl)-3-(3-fluorophenyl)propan-1-one is its synthetic accessibility. Researchers have developed efficient synthetic routes that allow for scalable production of this compound without compromising purity or yield. These methods often involve palladium-catalyzed cross-coupling reactions, which are well-suited for constructing complex aryl-containing molecules. The ability to produce 898767-32-3 in multigram quantities facilitates its use in both academic research and industrial applications.

The regulatory landscape for pharmaceutical compounds like 1-(2-chlorophenyl)-3-(3-fluorophenyl)propan-1-one is stringent but well-defined. Manufacturers must adhere to Good Manufacturing Practices (GMP) to ensure the safety and efficacy of their products. Documentation of synthetic pathways, impurity profiles, and stability data is essential for regulatory submissions. Despite these challenges, the demand for innovative intermediates like 898767-32-3 continues to grow as pharmaceutical companies seek to develop next-generation therapeutics.

The role of fluorine-containing compounds in modern medicine cannot be overstated. The unique electronic properties of fluorine contribute to enhanced metabolic stability and improved pharmacokinetic profiles in drug candidates. 1-(2-chlorophenyl)-3-(3-fluorophenyl)propan-1-one exemplifies this trend by incorporating fluorine into a structurally diverse scaffold. This design philosophy has led to the discovery of several FDA-approved drugs with fluorine atoms playing a critical role in their efficacy.

Future research on 1-(2-chlorophenyl)-3-(3-fluorophenyl)propan-1-one is likely to focus on optimizing its pharmacological properties through structural modifications. Techniques such as halogen exchange reactions and directed evolution may be employed to develop derivatives with improved target engagement and reduced side effects. Additionally, advances in biocatalysis could offer sustainable alternatives to traditional synthetic methods, aligning with global efforts toward green chemistry.

In conclusion, 898767-32-3 represents a promising compound with significant potential in pharmaceutical research. Its unique structural features, combined with its synthetic tractability, make it an attractive candidate for further development. As our understanding of molecular interactions continues to evolve, 898767-32-3 will undoubtedly play a crucial role in shaping the future of drug discovery and development.

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